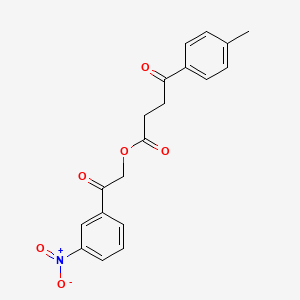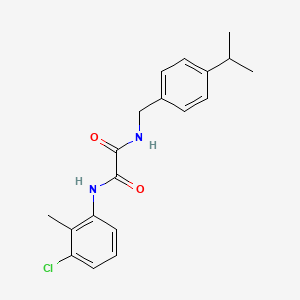![molecular formula C16H17BrO3 B5033630 1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist that has been widely used in scientific research. The β3-adrenergic receptor is a G protein-coupled receptor that plays an important role in regulating energy metabolism, lipid metabolism, and thermogenesis. BRL37344 has been shown to activate the β3-adrenergic receptor with high selectivity and potency, making it a valuable tool for studying the physiological and biochemical functions of this receptor.
作用机制
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene activates the β3-adrenergic receptor by binding to the receptor and inducing a conformational change that leads to the activation of intracellular signaling pathways. The activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). The increase in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to the physiological and biochemical effects of β3-adrenergic receptor activation.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by this compound has been shown to have various biochemical and physiological effects. These include increased lipolysis in adipose tissue, increased thermogenesis in brown adipose tissue, increased glucose uptake in skeletal muscle, and improved insulin sensitivity. This compound has also been shown to have anti-inflammatory effects in adipose tissue and to promote the browning of white adipose tissue.
实验室实验的优点和局限性
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several advantages for lab experiments. It is a highly selective and potent agonist for the β3-adrenergic receptor, which allows for precise activation of the receptor without off-target effects. It is also stable and easy to handle, making it a convenient tool for studying the β3-adrenergic receptor. However, this compound has some limitations, including its relatively short half-life in vivo and its potential for inducing desensitization of the β3-adrenergic receptor with prolonged use.
未来方向
There are several future directions for research on 1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene and the β3-adrenergic receptor. One direction is to investigate the potential therapeutic applications of β3-adrenergic receptor agonists in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another direction is to study the molecular mechanisms underlying the effects of β3-adrenergic receptor activation, including the downstream signaling pathways and the interactions with other signaling pathways. Additionally, the development of novel β3-adrenergic receptor agonists with improved pharmacological properties and selectivity could lead to new insights into the physiological and biochemical functions of this receptor.
合成方法
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol and 3-bromophenol. The synthesis involves several chemical reactions, including etherification, bromination, and coupling reactions. The final product is obtained through purification and isolation steps. The purity and quality of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
科学研究应用
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has been used extensively in scientific research to study the physiological and biochemical functions of the β3-adrenergic receptor. It has been shown to activate the receptor in various tissues, including adipose tissue, skeletal muscle, and heart. This compound has been used to investigate the role of the β3-adrenergic receptor in energy metabolism, thermogenesis, and lipid metabolism. It has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity, glucose uptake, and adipocyte differentiation.
属性
IUPAC Name |
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-12-6-7-15(16(10-12)18-2)20-9-8-19-14-5-3-4-13(17)11-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQQYRINWAQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-benzoyl-1-piperazinyl)-1,1-dimethylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)

